molecular formula C6H8N2O B1277659 6-amino-4-methylpyridin-2(1H)-one CAS No. 51564-93-3

6-amino-4-methylpyridin-2(1H)-one

Cat. No.: B1277659
CAS No.: 51564-93-3
M. Wt: 124.14 g/mol
InChI Key: CHRLXRRNYHEJCL-UHFFFAOYSA-N
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Description

6-amino-4-methylpyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is known for its unique structure, which includes an amino group and a methyl group attached to a dihydropyridinone ring. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

6-Amino-4-methyl-1,2-dihydropyridin-2-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in various biochemical pathways .

Cellular Effects

6-Amino-4-methyl-1,2-dihydropyridin-2-one has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding how 6-Amino-4-methyl-1,2-dihydropyridin-2-one impacts cellular function and overall cell health .

Molecular Mechanism

The molecular mechanism of 6-Amino-4-methyl-1,2-dihydropyridin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-4-methyl-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-4-methyl-1,2-dihydropyridin-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 6-Amino-4-methyl-1,2-dihydropyridin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolic activity. At high doses, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can cause toxic or adverse effects, including cellular damage and impaired function. These dosage effects are crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

6-Amino-4-methyl-1,2-dihydropyridin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and cofactor availability. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-Amino-4-methyl-1,2-dihydropyridin-2-one within cells and tissues are critical for its activity and function. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how 6-Amino-4-methyl-1,2-dihydropyridin-2-one is distributed within the body and its potential therapeutic effects .

Subcellular Localization

The subcellular localization of 6-Amino-4-methyl-1,2-dihydropyridin-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-amino-4-methylpyridin-2(1H)-one involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol . The reaction is typically carried out under reflux conditions, and the crude product is precipitated by adding a hydrochloric acid/methanol solution.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing and custom synthesis . The compound is often produced in large quantities to meet the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methylpyridin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde, primary amines, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyridines and pyridone derivatives .

Comparison with Similar Compounds

6-amino-4-methylpyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRLXRRNYHEJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427680
Record name 6-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51564-93-3
Record name 6-Amino-4-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51564-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-4-methyl-1,2-dihydropyridin-2-one
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